Cas no 166896-74-8 ((4aR,4bS,6aS,7S,9aS,9bS)-N-(1,1-Dimethylethyl)-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno5,4-fquinoline-7-carboxamide)

166896-74-8 structure
Produktname:(4aR,4bS,6aS,7S,9aS,9bS)-N-(1,1-Dimethylethyl)-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno5,4-fquinoline-7-carboxamide
(4aR,4bS,6aS,7S,9aS,9bS)-N-(1,1-Dimethylethyl)-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno5,4-fquinoline-7-carboxamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 17b-(tert-Butylcarbamoyl)-4-aza-5a-androsten-3-one
- (17beta)-N-(1,1-Dimethylethyl)-3-oxo-4-azaandrost-5-ene-17-carboxamide
- (1S,3aS,3bS,5aR,9aR,9bS)-N-tert-butyl-9a-methyl-7-oxo-2,3,3a,3b,4,5,5a,6,9b,10,11,11a-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide
- Finasteride Impurity
- N-TERT-BUTYL-3-OXO-4-AZA-5-ANDROSTEN-17Β-CARBOXAMIDE,MIN98.0
- N-t-Butyl-3-Oxo-4-Aza-5-Androsten-17β-Carboxamide
- 17β-(t-Butylcarbamoyl)-4-aza-5α-androsten-3-one (F8)
- 17-beta-(n-butylcarbaMoyl)-4-aza-5-alpha-androsten-3-one
- FINASTERIDE INTERMEDIATE
- NSC674693
- CHEMBL1986509
- NCI60_026491
- 1H-Indeno[5,4-f]quinoline-7-carboxamide, N-(1,1-dimethylethyl)-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS)-
- N-t-Butyl-3-Oxo-4-Aza-5-Androsten-17beta-Carboxamide
- (1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
- NSC-674693
- 4-Azaandrost-5-ene-17-carboxamide, N-(1,1-dimethylethyl)-3-oxo-, (17)-
- SCHEMBL6545719
- (4aR,4bS,6aS,7S,9aS,9bS)-N-(1,1-Dimethylethyl)-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
- 166896-74-8
- EX-A1947
- 17β-(tert-Butylcarbamoyl)-4-aza-5α-androsten-3-one
- (4aR,4bS,6aS,7S,9aS,9bS)-N-(1,1-Dimethylethyl)-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno5,4-fquinoline-7-carboxamide
-
- Inchi: 1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1
- InChI-Schlüssel: BIPCVLBBDHLXSX-XDLZGBJCSA-N
- Lächelt: CC(NC([C@H]1CC[C@H]2[C@@H]3CC[C@H]4NC(C=C[C@]4(C)[C@H]3CCC12)=O)=O)(C)C
Berechnete Eigenschaften
- Genaue Masse: 372.27800
- Monoisotopenmasse: 372.277678395g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 2
- Komplexität: 691
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topologische Polaroberfläche: 58.2Ų
Experimentelle Eigenschaften
- Dichte: 1.10
- Schmelzpunkt: 289-293 ºC
- Siedepunkt: 588.477 °C at 760 mmHg
- Flammpunkt: 182.971 °C
- Brechungsindex: 1.523
- PSA: 58.20000
- LogP: 4.88340
(4aR,4bS,6aS,7S,9aS,9bS)-N-(1,1-Dimethylethyl)-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno5,4-fquinoline-7-carboxamide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | D495350-10mg |
(4aR,4bS,6aS,7S,9aS,9bS)-N-(1,1-Dimethylethyl)-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide |
166896-74-8 | 10mg |
$1642.00 | 2023-05-18 | ||
TRC | D495350-1mg |
(4aR,4bS,6aS,7S,9aS,9bS)-N-(1,1-Dimethylethyl)-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide |
166896-74-8 | 1mg |
$207.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1099701-10mg |
17b-(tert-Butylcarbamoyl)-4-aza-5a-androsten-3-one |
166896-74-8 | 98% | 10mg |
¥11880.00 | 2023-11-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B829841-10mg |
17b-(tert-Butylcarbamoyl)-4-aza-5a-androsten-3-one |
166896-74-8 | 98% | 10mg |
¥9,900.00 | 2022-09-29 | |
TRC | D495350-25mg |
(4aR,4bS,6aS,7S,9aS,9bS)-N-(1,1-Dimethylethyl)-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide |
166896-74-8 | 25mg |
$ 3000.00 | 2023-09-07 |
(4aR,4bS,6aS,7S,9aS,9bS)-N-(1,1-Dimethylethyl)-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno5,4-fquinoline-7-carboxamide Verwandte Literatur
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
166896-74-8 ((4aR,4bS,6aS,7S,9aS,9bS)-N-(1,1-Dimethylethyl)-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno5,4-fquinoline-7-carboxamide) Verwandte Produkte
- 98319-26-7(Finasteride)
- 2228113-29-7(2-amino-3-(5-bromo-2-cyclopropylpyrimidin-4-yl)propanoic acid)
- 1803584-70-4(ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate hydrobromide)
- 32084-59-6(6-Bromoquinazolin-4-ol)
- 858453-29-9(bis(3-methylphenyl)methanamine)
- 708279-15-6(2-(4-ethoxy-4-oxobutyl)sulfanyl-5-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidine-6-carboxylic acid)
- 2228540-58-5(methyl 5-(4-amino-1-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-4-carboxylate)
- 2228194-49-6(N-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl-N-methylhydroxylamine)
- 14925-10-1(N-Methyl-2-(trifluoromethyl)aniline)
- 1805482-82-9(Methyl 4-(difluoromethyl)-3-fluoro-2-iodopyridine-6-carboxylate)
Empfohlene Lieferanten
atkchemica
(CAS:166896-74-8)(4aR,4bS,6aS,7S,9aS,9bS)-N-(1,1-Dimethylethyl)-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno5,4-fquinoline-7-carboxamide

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung